4-Fluoro-3-methoxycarbonylphenylboronic acid

Vue d'ensemble

Description

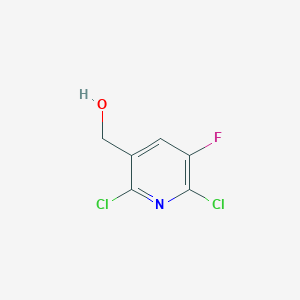

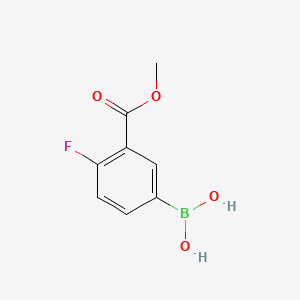

4-Fluoro-3-methoxycarbonylphenylboronic acid is a compound that belongs to the class of arylboronic acids, which are commonly used in organic synthesis, particularly in cross-coupling reactions. These compounds are characterized by the presence of a boronic acid functional group attached to an aromatic ring. The specific structure of 4-fluoro-3-methoxycarbonylphenylboronic acid includes a fluorine atom and a methoxycarbonyl group, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluoro-containing arylboronic acids has been explored in various studies. For instance, the synthesis of a complex molecule involving a fluoro-containing arylboronic acid moiety was achieved through a multi-step process, including O-methylation and a Schiff reaction . Although not directly synthesizing 4-fluoro-3-methoxycarbonylphenylboronic acid, this study demonstrates the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of fluoro-substituted arylboronic acids has been extensively studied using techniques such as Density Functional Theory (DFT) . These studies provide insights into the geometric structure, electronic properties, and spectra of the molecules. The presence of a fluorine atom can significantly affect the electronic distribution within the molecule, which is crucial for understanding its reactivity.

Chemical Reactions Analysis

Fluoro-containing arylboronic acids are known to be efficient coupling partners in cross-coupling reactions . Their electron-poor nature makes them react faster than electron-rich or neutral arylboronic acids. This suggests that 4-fluoro-3-methoxycarbonylphenylboronic acid could also exhibit similar reactivity, making it a valuable compound in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted arylboronic acids have been characterized by various spectroscopic methods and by determining their pKa values . The fluorine substituents influence the properties of these compounds, including their tautomeric equilibria and stability. Understanding these properties is essential for the practical application of 4-fluoro-3-methoxycarbonylphenylboronic acid in chemical synthesis.

Applications De Recherche Scientifique

Characterization in Hybrid Nanomaterials

4-Fluoro-3-methoxycarbonylphenylboronic acid has been used in the synthesis and characterization of hybrid nanomaterials. It was incorporated into a chiral 1,1'-bis-2-naphthol (BINOL) derivative and immobilized onto diamine-functionalized multiwalled carbon nanotubes. This approach helped to quantify the organic material in the hybrid material and maintained the chemical and electronic integrity of the chiral BINOL ligand after ligand immobilization. However, its inclusion did not significantly influence the catalytic activity or selectivity in certain chemical reactions (Monteiro et al., 2015).

Fluorescence Quenching Mechanism Studies

The compound has been studied for its role in fluorescence quenching mechanisms. Research into the fluorescence quenching of 4-fluoro-2-methoxyphenyl boronic acid at room temperature revealed insights into the static quenching mechanism of this system, suggesting that reactions are diffusion-limited (Geethanjali et al., 2015).

Antifungal Activity Studies

4-Fluoro-3-methoxycarbonylphenylboronic acid has been investigated for its antifungal activity. It showed significant activity against various fungal strains, with its efficacy being influenced by tautomeric equilibrium and the position of the fluorine substituent (Borys et al., 2019).

Application in Cross-Coupling Reactions

This compound is effective in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions of aryl arenesulfonates. Its electron-poor, fluoro-containing nature was found to react faster than other arylboronic acids, highlighting its efficiency in such chemical processes (Chen et al., 2016).

Specific Recognition of Glucose

A study synthesized a new monomer incorporating 4-fluoro-3-methoxycarbonylphenylboronic acid for enzyme-free glucose sensing at physiological conditions. This application is significant in the context of diabetes management and glucose monitoring technologies (Bao et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

(4-fluoro-3-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBWFAIHGHHNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629620 | |

| Record name | [4-Fluoro-3-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methoxycarbonylphenylboronic acid | |

CAS RN |

874219-35-9 | |

| Record name | [4-Fluoro-3-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(methoxycarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.